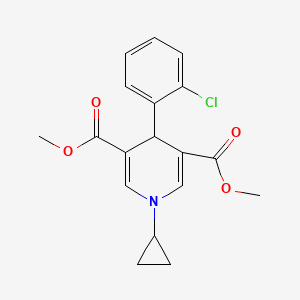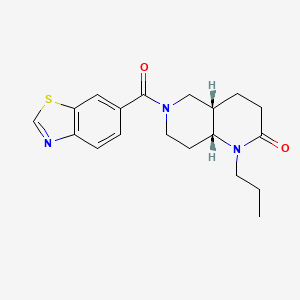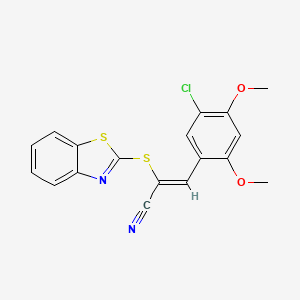![molecular formula C19H22N2O4 B5489932 N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5489932.png)
N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide, commonly known as DMF, is a small molecule that has been extensively studied for its potential applications in scientific research. DMF is a furan derivative and is classified as a nonsteroidal anti-inflammatory drug (NSAID). In recent years, DMF has gained significant attention due to its unique chemical properties and its potential to modulate various biological processes.
作用机制
DMF exerts its biological effects through various mechanisms. One of the primary mechanisms is the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. DMF activates Nrf2 by covalently modifying cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), which sequesters Nrf2 in the cytoplasm. This modification leads to the dissociation of Nrf2 from Keap1 and its translocation into the nucleus, where it binds to antioxidant response elements (AREs) and activates the expression of target genes.
Biochemical and Physiological Effects:
DMF has been shown to modulate various biochemical and physiological processes. DMF can induce the expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST). DMF can also inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. In addition, DMF can modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These properties make DMF a potential therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
实验室实验的优点和局限性
DMF has several advantages for lab experiments. DMF is a small molecule that can easily penetrate cell membranes and reach intracellular targets. DMF is also stable and can be stored for extended periods without degradation. However, DMF has some limitations for lab experiments. DMF can be toxic at high concentrations, and its effects can be cell-type dependent. DMF can also interfere with some assays, such as assays that measure the activity of cytochrome P450 enzymes.
未来方向
DMF research is an active area of investigation, and several future directions can be pursued. One potential direction is the development of DMF analogs that have improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of DMF in the regulation of autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis. DMF has been shown to induce autophagy in some cell types, and further investigation is needed to elucidate the mechanism of this effect. Finally, DMF research can be expanded to investigate its potential applications in other disease areas, such as metabolic diseases and infectious diseases.
Conclusion:
In conclusion, DMF is a small molecule that has been extensively studied for its potential applications in scientific research. DMF modulates various biological processes, including the immune system, oxidative stress, and inflammation. DMF has several advantages for lab experiments, but its effects can be cell-type dependent and can interfere with some assays. DMF research is an active area of investigation, and several future directions can be pursued to further elucidate its mechanism of action and potential therapeutic applications.
合成方法
DMF can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde with diethyl malonate to form 1-(4-methoxyphenyl)-2-(diethylamino)acrylonitrile. This intermediate compound can then be reacted with furfurylamine to produce DMF. Another method involves the reaction of 4-methoxybenzaldehyde with diethyl malonate to form 1-(4-methoxyphenyl)-2-(diethylamino)acrylamide, which can be cyclized using furfurylamine to produce DMF.
科学研究应用
DMF has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the modulation of the immune system. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation. DMF has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These properties make DMF a potential therapeutic agent for various immune-mediated disorders, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
属性
IUPAC Name |
N-[(E)-3-(diethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-21(5-2)19(23)16(20-18(22)17-7-6-12-25-17)13-14-8-10-15(24-3)11-9-14/h6-13H,4-5H2,1-3H3,(H,20,22)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZMHEBGFSWHJQ-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6081288 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489852.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5489854.png)


![1'-[2-furyl(oxo)acetyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5489876.png)
![2-(1H-benzimidazol-2-yl)-3-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B5489879.png)
![3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5489893.png)
![N-(1H-imidazol-2-ylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5489898.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489908.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5489918.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489924.png)